3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 266.17 g/mol. This compound is characterized by a unique structural framework that includes a triazolo-pyrazine core and an azetidine moiety, which contribute to its biological activity and solubility properties.
The compound is available from various chemical suppliers and has been documented in multiple databases, including PubChem and BenchChem. It is primarily utilized for research purposes, particularly in the fields of biochemistry and pharmacology.
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride falls under the classification of heterocyclic compounds. It is particularly noted for its role as an inhibitor of specific kinases involved in cancer cell proliferation.
The synthesis of 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride typically involves cyclization reactions between appropriate pyrazine derivatives and triazole precursors. This process can be conducted using various solvents such as dichloromethane or methanol under controlled temperature conditions to optimize yield and purity.
The molecular structure of 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride features a fused ring system that includes both triazole and pyrazine rings along with an azetidine ring. This unique arrangement contributes to its biological activity.
The compound participates in several biochemical reactions primarily involving enzyme inhibition. Notably, it has been shown to inhibit c-Met kinase—a receptor tyrosine kinase implicated in various cellular processes such as proliferation and survival.
The mechanism of action for 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride involves the following steps:
Experimental data indicates IC50 values (the concentration required for 50% inhibition) for various cancer cell lines:
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine trihydrochloride is primarily used in:
This compound represents a promising avenue for therapeutic development in oncology due to its targeted mechanism of action against critical signaling pathways involved in cancer progression.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4